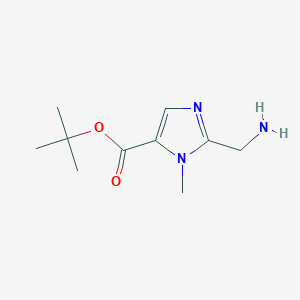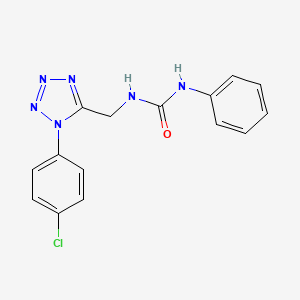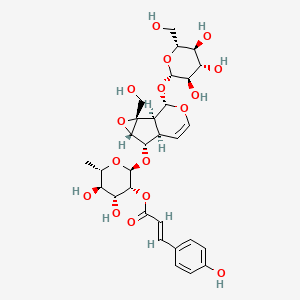
1,6-dimethyl-4-((1-(phenethylsulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex pyridinone derivatives involves multi-step organic reactions, including the formation of pyrrolidinyl and sulfonyl linkages. Similar compounds, such as 6-substituted-2,4-dimethyl-3-pyridinols, have been synthesized through low-temperature aryl bromide-to-alcohol conversions and Baeyer-Villiger reactions. Novel bicyclic pyridinols require prior construction of the ring structure, utilizing strategies like Friedel-Crafts intramolecular reactions and thermolytic intramolecular inverse-demand Diels-Alder reactions between pyrimidine rings and alkynes (Wijtmans et al., 2004).
Molecular Structure Analysis
The molecular structure of similar pyridinone compounds has been characterized using various spectroscopic and crystallographic methods. For example, dimethylindium-pyridine-2-carbaldehyde oximate demonstrates complex dimeric structures in its crystalline form, showcasing the versatility and structural diversity possible within the pyridinone class of compounds (Shearer et al., 1980).
Chemical Reactions and Properties
Pyridinone derivatives exhibit a range of chemical reactivities, including interactions with peroxyl radicals and chain-carrying reactions in organic solutions, highlighting their potential as antioxidants (Wijtmans et al., 2004). The chemical structure allows for variations in basicity and stability, depending on the substitution pattern on the pyridinone ring.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interaction Studies
Studies on compounds with similar molecular frameworks, such as various pyridine derivatives, have been instrumental in understanding molecular interactions, crystal structures, and the formation of supramolecular assemblies. For instance, the investigation into the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate showcases the intricate details of molecular geometry and coordination in metal-organic complexes, providing a foundation for designing advanced materials and catalysts (Shearer, Twiss, & Wade, 1980).
Conducting Polymers from Pyrrole Derivatives
Research on derivatized bis(pyrrol-2-yl) arylenes points towards the synthesis of conducting polymers from low oxidation potential monomers, an area with significant implications for electronic and optoelectronic devices (Sotzing et al., 1996). These findings underscore the potential of pyrrole derivatives in creating materials with desirable electronic properties.
Antioxidant and Antitumor Applications
Further, the synthesis and reactivity studies of 6-substituted-2,4-dimethyl-3-pyridinols reveal compounds with notable antioxidant properties, which could be explored for their potential in pharmaceutical applications and disease prevention strategies (Wijtmans et al., 2004). This line of research indicates a promising avenue for developing new antioxidants based on pyridinol derivatives.
Advanced Material Design and Properties
Research on polyimides based on pyridine-containing diamines, such as the novel monomer 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]pyridine, highlights the synthesis of materials with excellent thermal stability, mechanical properties, and low water uptake (Yan et al., 2011). These characteristics are crucial for applications in aerospace, electronics, and coatings, where materials are required to withstand harsh conditions.
Eigenschaften
IUPAC Name |
1,6-dimethyl-4-[1-(2-phenylethylsulfonyl)pyrrolidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15-12-18(13-19(22)20(15)2)25-17-8-10-21(14-17)26(23,24)11-9-16-6-4-3-5-7-16/h3-7,12-13,17H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPFDPUNIOMASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)S(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

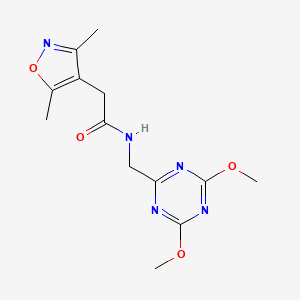
![1-Cyclopentyl-3-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2492850.png)
![6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2492853.png)
![1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B2492854.png)

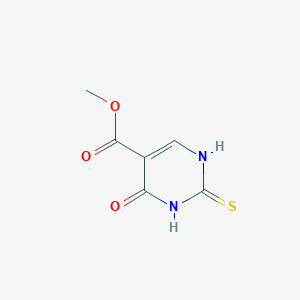
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2492858.png)
![8-(2-oxo-2H-chromene-3-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2492859.png)
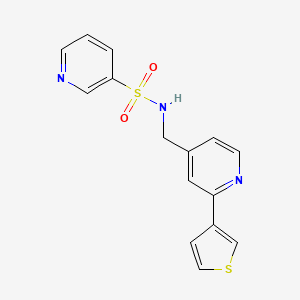
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2492862.png)

